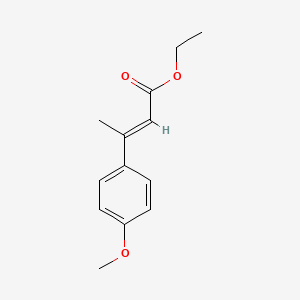
Ethyl 3-(4-methoxyphenyl)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-methoxyphenyl)-2-butenoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Ethyl 3-(4-methoxyphenyl)-2-butenoate serves as a versatile intermediate in organic synthesis. It can be utilized to produce various derivatives that are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
Due to its structural similarity to biologically active compounds, this compound has been investigated for potential therapeutic applications. It has been submitted for evaluation by the National Cancer Institute (NCI), indicating its relevance in cancer research and drug development.
Biological Studies
The compound has been employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable in understanding biochemical processes .
Material Science
This compound can be used in the development of new materials, such as polymers and coatings, due to its reactive double bond and functional groups.
Case Study 1: Enzyme Inhibition Studies
A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for drug development targeting these enzymes .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various derivatives of this compound using different catalytic systems. The derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug design .
Propriétés
Numéro CAS |
7706-82-3 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
ethyl (E)-3-(4-methoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-4-16-13(14)9-10(2)11-5-7-12(15-3)8-6-11/h5-9H,4H2,1-3H3/b10-9+ |
Clé InChI |
CFNFDUJWLXMVHH-MDZDMXLPSA-N |
SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)OC |
SMILES isomérique |
CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)OC |
SMILES canonique |
CCOC(=O)C=C(C)C1=CC=C(C=C1)OC |
Key on ui other cas no. |
7706-82-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















